SWS1

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

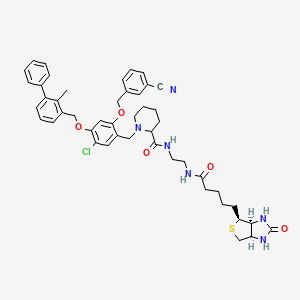

Molekularformel |

C47H53ClN6O5S |

|---|---|

Molekulargewicht |

849.5 g/mol |

IUPAC-Name |

N-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethyl]-1-[[5-chloro-2-[(3-cyanophenyl)methoxy]-4-[(2-methyl-3-phenylphenyl)methoxy]phenyl]methyl]piperidine-2-carboxamide |

InChI |

InChI=1S/C47H53ClN6O5S/c1-31-35(15-10-16-37(31)34-13-3-2-4-14-34)29-59-42-25-41(58-28-33-12-9-11-32(23-33)26-49)36(24-38(42)48)27-54-22-8-7-17-40(54)46(56)51-21-20-50-44(55)19-6-5-18-43-45-39(30-60-43)52-47(57)53-45/h2-4,9-16,23-25,39-40,43,45H,5-8,17-22,27-30H2,1H3,(H,50,55)(H,51,56)(H2,52,53,57)/t39-,40?,43-,45-/m0/s1 |

InChI-Schlüssel |

YCHPIMKSTJPEFJ-PXMSFUJDSA-N |

Isomerische SMILES |

CC1=C(C=CC=C1C2=CC=CC=C2)COC3=C(C=C(C(=C3)OCC4=CC(=CC=C4)C#N)CN5CCCCC5C(=O)NCCNC(=O)CCCC[C@H]6[C@@H]7[C@H](CS6)NC(=O)N7)Cl |

Kanonische SMILES |

CC1=C(C=CC=C1C2=CC=CC=C2)COC3=C(C=C(C(=C3)OCC4=CC(=CC=C4)C#N)CN5CCCCC5C(=O)NCCNC(=O)CCCCC6C7C(CS6)NC(=O)N7)Cl |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Function of Sws1 Protein in DNA Repair: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The integrity of the genome is under constant threat from both endogenous and exogenous sources of DNA damage. To counteract this, cells have evolved a sophisticated network of DNA repair pathways. Among these, homologous recombination (HR) is a high-fidelity mechanism for the repair of DNA double-strand breaks (DSBs) and the resolution of stalled replication forks. Central to the regulation of HR is the Sws1 protein, a highly conserved component of the Shu complex. This technical guide provides a comprehensive overview of the function of this compound in DNA repair, with a focus on its molecular mechanisms, interactions, and the experimental methodologies used to elucidate its role. Quantitative data from key studies are summarized, and detailed protocols for relevant experimental assays are provided to facilitate further research and drug development efforts targeting this critical DNA repair pathway.

Introduction to this compound and the Shu Complex

This compound is an evolutionarily conserved protein that plays a pivotal role in the regulation of homologous recombination.[1][2][3] It is a core subunit of the Shu complex, a multiprotein assembly that in budding yeast consists of Shu1, Shu2 (the homolog of this compound), Psy3, and Csm2.[4][5] The human counterpart of the Shu complex is primarily composed of this compound and SWSAP1.[6][7] The Shu complex is classified as a RAD51 mediator, a group of protein complexes that facilitate the assembly and stability of the RAD51 nucleoprotein filament, a key intermediate in the HR pathway.[8][9]

The defining feature of this compound and its yeast homolog Shu2 is the presence of a SWIM (Srs2-interacting motif) domain, a type of zinc finger that is crucial for its protein-protein and potentially protein-DNA interactions.[1][2][3] The Shu complex, through the action of this compound, is particularly important for promoting error-free DNA damage tolerance during replication, especially in response to alkylating agents like methyl methanesulfonate (MMS).[10]

Core Functions of this compound in Homologous Recombination

This compound, as part of the Shu complex, executes several critical functions to promote efficient and accurate homologous recombination:

-

Promotion of RAD51 Filament Formation and Stability: The central role of the Shu complex is to facilitate the formation and stabilization of the RAD51 presynaptic filament on single-stranded DNA (ssDNA).[8][9] This is a crucial step in HR where the RAD51-coated ssDNA searches for and invades a homologous DNA template for repair. The Shu complex has been shown to directly bind to RAD51 and decorate the RAD51 filament, thereby maintaining its integrity.[8][9]

-

Antagonism of Anti-Recombinase Activity: The Srs2 helicase is a potent anti-recombinase that actively dismantles RAD51 filaments, thereby preventing unwanted or aberrant recombination events. This compound, through its SWIM domain, interacts with Srs2 and inhibits its anti-recombinogenic activity.[11][12] This action helps to shift the balance towards productive recombination by stabilizing the RAD51 filament at sites of DNA damage.

-

Modulation of RPA Dynamics: Replication Protein A (RPA) is an ssDNA-binding protein that coats exposed ssDNA during DNA replication and repair. While essential for protecting ssDNA, RPA can also act as a barrier to RAD51 loading. The human Shu complex (SWSAP1-SWS1) has been shown to interact with RPA and enhance its diffusion on ssDNA, which is thought to facilitate the replacement of RPA with RAD51, a critical step in the initiation of HR.[8][9]

-

Interaction with the Replicative Helicase: Recent evidence suggests that the Shu complex interacts with components of the replication machinery, such as the Origin Recognition Complex (ORC) and the Minichromosome Maintenance (MCM) helicase.[13] This interaction localizes the Shu complex to replication forks, positioning it to act on DNA lesions encountered during replication and promote error-free bypass.[13]

Quantitative Data on this compound Function

The following tables summarize key quantitative data from studies on this compound and the Shu complex, providing insights into binding affinities and the cellular consequences of its depletion.

| Component(s) | Ligand | Dissociation Constant (Kd) | Organism/System | Reference |

| Yeast Shu Complex | dsDNA | 4.66 µM | Saccharomyces cerevisiae | [5] |

| Human Shu Complex (hthis compound-SWSAP1) | TNP-ATP | 7.3 ± 0.6 μM | Human (in vitro) | [14] |

| Human Shu Complex (hthis compound-SWSAP1) | ATP | 72.3 µM | Human (in vitro) | [14] |

| Cell Line | Condition | % of Cells with ≥5 RAD51 Foci | Fold Reduction | Reference |

| NCI-H1299 | Control (IR) | Not specified | - | [15] |

| NCI-H1299 | Cdk1 depletion (IR) | Not specified | ~5-fold (80% reduction) | [15] |

| MDA-MB-436 | Wild-type BRCA1 (IR) | Not specified | - | [15] |

| MDA-MB-436 | BRCA1 mutant (IR) | Not specified | ~2.8-fold (64% reduction) | [15] |

| HeLa | Control RNAi (γ-irradiation) | ~45% | - | [2] |

| HeLa | This compound RNAi (γ-irradiation) | ~20% | ~2.25-fold | [2] |

Signaling Pathways and Experimental Workflows

The Role of the Shu Complex in RAD51 Filament Regulation

The following diagram illustrates the central role of the this compound-containing Shu complex in modulating the formation and stability of the RAD51 nucleoprotein filament, a critical structure in homologous recombination.

Caption: The Shu complex promotes homologous recombination by facilitating RAD51 filament formation and inhibiting the anti-recombinase Srs2.

Experimental Workflow for Chromatin Immunoprecipitation (ChIP)

This diagram outlines the key steps in a Chromatin Immunoprecipitation (ChIP) assay, a technique used to investigate the association of this compound and other proteins with specific DNA regions in vivo.

Caption: A stepwise workflow of a Chromatin Immunoprecipitation (ChIP) experiment.

Detailed Experimental Protocols

Chromatin Immunoprecipitation (ChIP) Assay

This protocol is adapted from established methods and is suitable for investigating the in vivo association of this compound with chromatin.[4][11][12][16]

Materials:

-

Cell culture reagents

-

Formaldehyde (37%)

-

Glycine (1.25 M)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Nuclear lysis buffer

-

ChIP dilution buffer

-

Anti-Sws1/SWS1 antibody (ChIP-grade)

-

Control IgG antibody

-

Protein A/G magnetic beads

-

Wash buffers (low salt, high salt, LiCl)

-

TE buffer

-

Elution buffer

-

Proteinase K

-

RNase A

-

DNA purification kit

-

qPCR reagents and primers for target and control loci

Procedure:

-

Cross-linking:

-

Grow cells to 80-90% confluency.

-

Add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking.

-

Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.

-

-

Cell Lysis and Chromatin Shearing:

-

Wash cells twice with ice-cold PBS.

-

Harvest cells and resuspend in cell lysis buffer. Incubate on ice for 10 minutes.

-

Pellet the nuclei and resuspend in nuclear lysis buffer.

-

Shear chromatin to an average size of 200-1000 bp using a sonicator. The optimal sonication conditions should be empirically determined for each cell type.

-

-

Immunoprecipitation:

-

Centrifuge the sonicated lysate to pellet debris.

-

Dilute the supernatant with ChIP dilution buffer.

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate the pre-cleared chromatin with the anti-Sws1/SWS1 antibody or control IgG overnight at 4°C with rotation.

-

Add protein A/G beads and incubate for 2-4 hours to capture the antibody-protein-DNA complexes.

-

-

Washing and Elution:

-

Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and finally twice with TE buffer.

-

Elute the protein-DNA complexes from the beads using elution buffer.

-

-

Reverse Cross-linking and DNA Purification:

-

Add NaCl to the eluate and incubate at 65°C for at least 4 hours to reverse the cross-links.

-

Treat with RNase A and then Proteinase K.

-

Purify the DNA using a DNA purification kit.

-

-

Analysis:

-

Quantify the purified DNA.

-

Perform qPCR using primers specific for genomic regions of interest and negative control regions to determine the enrichment of this compound at specific loci.

-

Clonogenic Survival Assay

This assay is used to determine the sensitivity of cells to DNA damaging agents, a key phenotype of cells deficient in this compound/SWS1.[17][18][19][20]

Materials:

-

Cell culture reagents

-

DNA damaging agent (e.g., MMS, Olaparib)

-

6-well plates

-

Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

-

Cell Plating:

-

Harvest and count cells.

-

Plate a known number of cells (e.g., 200-1000 cells per well) in 6-well plates. The number of cells plated should be optimized to yield 50-150 colonies in the untreated control wells.

-

-

Treatment:

-

Allow cells to attach for at least 4 hours.

-

Treat the cells with a range of concentrations of the DNA damaging agent. Include an untreated control.

-

-

Incubation:

-

Incubate the plates for 10-14 days, or until visible colonies have formed.

-

-

Staining and Counting:

-

Wash the plates with PBS.

-

Fix the colonies with methanol for 15 minutes.

-

Stain the colonies with crystal violet solution for 15 minutes.

-

Wash the plates with water and allow them to air dry.

-

Count the number of colonies (containing ≥50 cells) in each well.

-

-

Data Analysis:

-

Calculate the plating efficiency (PE) for the untreated control: PE = (number of colonies formed / number of cells seeded) x 100%.

-

Calculate the surviving fraction (SF) for each treatment condition: SF = (number of colonies formed / (number of cells seeded x (PE/100))).

-

Plot the surviving fraction as a function of drug concentration on a semi-logarithmic scale.

-

Yeast Two-Hybrid (Y2H) Assay

This technique is used to identify protein-protein interactions, such as the interaction between this compound and other DNA repair proteins.[21][22][23][24][25]

Materials:

-

Yeast strains (e.g., AH109, Y187)

-

Yeast transformation reagents (e.g., LiAc/PEG method)

-

Plasmids: a "bait" vector (e.g., pGBKT7) and a "prey" vector (e.g., pGADT7)

-

Synthetic defined (SD) media lacking specific nutrients (e.g., -Leu, -Trp, -His, -Ade)

-

X-α-Gal for blue/white screening

Procedure:

-

Cloning:

-

Clone the coding sequence of this compound into the "bait" vector, creating a fusion with the GAL4 DNA-binding domain (BD).

-

Clone the coding sequence of the potential interacting partner into the "prey" vector, creating a fusion with the GAL4 activation domain (AD).

-

-

Yeast Transformation:

-

Co-transform the bait and prey plasmids into a suitable yeast strain (e.g., AH109).

-

-

Selection for Interaction:

-

Plate the transformed yeast on SD medium lacking leucine and tryptophan (SD/-Leu/-Trp) to select for cells that have taken up both plasmids.

-

To test for an interaction, replica-plate the colonies from the SD/-Leu/-Trp plate onto a more stringent selective medium, such as SD/-Leu/-Trp/-His or SD/-Leu/-Trp/-His/-Ade.

-

-

Reporter Gene Assay:

-

Growth on the selective medium indicates a positive interaction, as the interaction between the bait and prey proteins reconstitutes a functional GAL4 transcription factor, which drives the expression of the reporter genes (e.g., HIS3, ADE2).

-

A β-galactosidase (lacZ) reporter gene assay can also be performed for further confirmation of the interaction.

-

Conclusion and Future Directions

This compound, as a cornerstone of the Shu complex, is a critical regulator of homologous recombination, ensuring the faithful repair of DNA damage and the maintenance of genome stability. Its multifaceted role in promoting RAD51 filament formation, counteracting anti-recombinases, and coordinating with the replication machinery underscores its importance in the DNA damage response. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers and drug development professionals to further investigate the intricacies of this compound function and explore its potential as a therapeutic target.

Future research in this area will likely focus on:

-

High-resolution structural analysis of the entire Shu complex in association with RAD51 filaments and other interaction partners to provide a more detailed mechanistic understanding.

-

Elucidating the post-translational modifications that regulate this compound and Shu complex function in response to different types of DNA damage.

-

Developing small molecule inhibitors that target the specific activities of the Shu complex, which could be used to sensitize cancer cells to DNA damaging agents or PARP inhibitors.

A deeper understanding of the molecular mechanisms governing this compound function will undoubtedly pave the way for novel therapeutic strategies aimed at modulating DNA repair pathways for the treatment of cancer and other diseases associated with genomic instability.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound is a conserved regulator of homologous recombination in eukaryotic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound is a conserved regulator of homologous recombination in eukaryotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. clyte.tech [clyte.tech]

- 5. Structural basis for the functional role of the Shu complex in homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. hthis compound·SWSAP1 Is an Evolutionarily Conserved Complex Required for Efficient Homologous Recombination Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. biorxiv.org [biorxiv.org]

- 9. The human Shu complex promotes RAD51 activity by modulating RPA dynamics on ssDNA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Shu complex interacts with Rad51 through the Rad51 paralogues Rad55-Rad57 to mediate error-free recombination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. bosterbio.com [bosterbio.com]

- 12. An Optimized Chromatin Immunoprecipitation Protocol for Quantification of Protein-DNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. embopress.org [embopress.org]

- 14. The role of human Shu complex in ATP-dependent regulation of RAD51 filaments during homologous recombination–associated DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - KR [thermofisher.com]

- 17. Relationship between clonogenic radiosensitivity, radiation-induced apoptosis and DNA damage/repair in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Clonogenic Cell Survival Assay | Springer Nature Experiments [experiments.springernature.com]

- 20. youtube.com [youtube.com]

- 21. A High-Throughput Yeast Two-Hybrid Protocol to Determine Virus-Host Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 22. ableweb.org [ableweb.org]

- 23. carltonlab.com [carltonlab.com]

- 24. Principle and Protocol of Yeast Two Hybrid System - Creative BioMart [creativebiomart.net]

- 25. m.youtube.com [m.youtube.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the Role of Sws1 in the Homologous Recombination Pathway

Executive Summary

Homologous recombination (HR) is a high-fidelity DNA repair pathway essential for maintaining genomic integrity. A key regulatory component of this pathway is the highly conserved this compound protein (and its orthologs), which functions as part of a larger, pro-recombinogenic complex. This guide provides a comprehensive technical overview of this compound's function, its protein complexes, the quantitative impact of its activity, and the key experimental methodologies used to elucidate its role. This compound, characterized by its SWIM-type zinc finger domain, operates at an early stage of HR to promote the formation and stability of the RAD51 recombinase filament on single-stranded DNA—a critical step for homology search and strand invasion. In mammals, the this compound-SWSAP1-SPIDR complex is crucial for specific types of HR, including inter-homolog recombination during mitosis and the assembly of both RAD51 and the meiosis-specific DMC1 during gamete formation. Understanding the intricate role of this compound and its associated complexes offers significant insights into the mechanisms of genome stability and presents potential avenues for therapeutic intervention in diseases characterized by DNA repair defects, such as certain cancers and Bloom syndrome.

Core Function and Mechanism of this compound in Homologous Recombination

This compound is a conserved protein that plays a critical pro-recombinogenic role in the HR pathway across eukaryotes, from yeast to humans.[1][2][3] Its primary function is to facilitate an early step in HR: the formation of the RAD51 presynaptic filament on single-stranded DNA (ssDNA) at the site of a DNA double-strand break (DSB).[1][4]

In fission yeast (Schizosaccharomyces pombe), this compound was discovered as a protein that interacts with the Srs2 helicase.[1] Genetic studies revealed that inactivating this compound suppresses the sensitivity to DNA damaging agents observed in cells lacking the Srs2 or Rqh1/Sgs1 helicases.[1][2] This suggests that this compound promotes the formation of recombination intermediates that can become toxic in the absence of these regulatory helicases.

The core mechanism of this compound involves its participation in a multiprotein complex that acts as a RAD51 mediator. This complex helps recruit and stabilize the RAD51 recombinase at sites of DNA damage, a function essential for the subsequent homology search and strand invasion steps.[1][4][5] In mammals, the this compound-SWSAP1 complex has been shown to decorate RAD51 filaments, enhance RPA diffusion on ssDNA, and stimulate RAD51-mediated strand exchange.[4]

The this compound-Containing "Shu" Complex

This compound does not act alone but is a core component of the "Shu complex," a conserved assembly of proteins that collectively regulate RAD51.[3][6] The composition of this complex varies slightly between organisms but its central function is maintained.

-

In Fission Yeast (S. pombe): this compound forms a stable, pro-recombinogenic complex with Rlp1 and Rdl1.[1] These two proteins are RecA-like proteins and are considered the fission yeast orthologs of the human RAD51 paralogs XRCC2 and RAD51D, respectively.[1][3] This complex is crucial for recruiting Rad22 (the Rad52 homolog) to sites of DNA damage.[1]

-

In Mammals: The human Shu complex consists of this compound and the RAD51 paralog SWSAP1.[4][7] This core duo further interacts with SPIDR (Scaffolding protein involved in DNA repair) and PDS5B to form a larger functional complex.[7][8][9] This this compound-SWSAP1-SPIDR complex is vital for the stable assembly of RAD51 at DNA damage sites.[8][10] It is particularly critical for inter-homolog HR, which can lead to loss of heterozygosity, and plays a role in driving the high levels of sister chromatid exchange seen in cells deficient for the BLM helicase.[8][10]

-

In Meiosis: During meiosis, the this compound-SWSAP1 complex is essential for both male and female fertility.[11][12] It promotes the assembly of both RAD51 and its meiosis-specific homolog, DMC1, on early recombination intermediates.[11][12] Mice lacking either this compound or SWSAP1 are viable but sterile due to defects in homolog synapsis and a significant reduction in RAD51/DMC1 foci formation.[5][11]

Structural Features: The SWIM Domain

A defining feature of this compound is the presence of a SWIM (this compound/Shu2) domain, a specific type of zinc-finger motif characterized by a conserved CxC...xn...CxH sequence.[1][3][13][14] This domain is critical for the protein's function and its interaction with other components of the Shu complex. For instance, in C. elegans, the SWIM domain of SWS-1 mediates a direct interaction with the Walker B motif of the RAD-51 paralog RIP-1.[6] Mutating the conserved cysteine residues within this domain abrogates this compound function, underscoring its importance.[14]

Quantitative Data on this compound Function

The role of this compound has been quantified through various cellular and biochemical assays. The following tables summarize key findings regarding its impact on RAD51 filament formation, genetic interactions, and overall HR efficiency.

Table 1: Effect of this compound/SWS1 Depletion on RAD51/DMC1 Foci Formation

| Organism/Cell Type | Condition | Effect on Foci Formation | Reference |

| Human HeLa Cells | Undamaged, this compound RNAi | ~50% reduction in spontaneous RAD51 foci (from ~28% to ~14% of cells) | [1] |

| Human HeLa Cells | Ionizing Radiation (IR), this compound RNAi | ~36% reduction in IR-induced RAD51 foci (from ~55% to ~35% of cells) | [1] |

| Human RPE-1 Cells | MMS treatment, sgthis compound/sgSWSAP1 | Delayed and reduced RAD51 foci response | [7][9] |

| Mouse Spermatocytes | Meiosis, this compound or Swsap1 knockout | ~3-fold reduction in RAD51 and DMC1 foci numbers | [11] |

| C. elegans | Mitotic nuclei, camptothecin treatment, sws-1 mutant | Failure to form RAD-51 foci | [6] |

Table 2: Genetic Interactions and Cellular Phenotypes of this compound Mutants

| Organism | Genotype | Phenotype | Reference |

| S. pombe | This compoundΔ | Moderate sensitivity to MMS | [1][3] |

| S. pombe | srs2Δ | Sensitive to camptothecin (CPT) | [1] |

| S. pombe | This compoundΔ srs2Δ | Suppresses the CPT sensitivity of srs2Δ | [1] |

| S. pombe | rqh1Δ | Sensitive to various genotoxic agents | [1] |

| S. pombe | This compoundΔ rqh1Δ | Suppresses the genotoxic sensitivity of rqh1Δ | [1][2] |

| Human Cells | SWSAP1 depletion | Increased sensitivity to MMS | [15] |

| Mouse | Blm mutant | Poor growth, embryonic lethality | [8][10] |

| Mouse | Swsap1 loss in Blm mutant background | Prolongs embryo survival | [8][10] |

Table 3: Impact of this compound Depletion on Homologous Recombination Efficiency

| Cell Line | Assay | Method of Depletion | Reduction in HR Efficiency | Reference |

| Human U2OS | DR-GFP | SWSAP1 siRNA | ~2-fold reduction | [15] |

| Human RPE-1 | Sister Chromatid Exchange (SCE) | sgthis compound / sgSWSAP1 | Fewer SCEs following DNA damage | [7][9] |

| S. pombe | ade6- direct repeat recombination | This compoundΔ | Reduction in both deletion and conversion type recombination events | [1] |

Key Experimental Methodologies

The function of this compound has been characterized using a combination of genetic, cell biological, and biochemical techniques. Detailed below are the protocols for several key experiments.

Yeast Two-Hybrid (Y2H) System

The Y2H system is a genetic method used to discover protein-protein interactions.[16][17] It was instrumental in identifying the interaction between this compound and Srs2, as well as its association with Rad51 paralogs.[1][6]

Protocol Overview:

-

Plasmid Construction: The "bait" protein (e.g., this compound) is fused to the DNA-binding domain (BD) of a transcription factor (e.g., GAL4). The "prey" protein (e.g., a potential interactor from a cDNA library) is fused to the transcription factor's activation domain (AD).

-

Yeast Transformation: Both bait and prey plasmids are co-transformed into a suitable yeast reporter strain (e.g., Saccharomyces cerevisiae AH109).[16] This strain contains reporter genes (e.g., HIS3, ADE2, lacZ) under the control of a promoter that the BD can bind.

-

Selection and Screening: Transformed yeast are plated on selective media lacking specific nutrients (e.g., histidine, adenine). If the bait and prey proteins interact, the BD and AD are brought into close proximity, reconstituting a functional transcription factor.[18] This activates the reporter genes, allowing the yeast to grow on the selective medium.

-

Confirmation: Positive interactions are confirmed by re-testing and by checking for activation of a secondary reporter, such as β-galactosidase activity in a colorimetric assay.[19]

Co-Immunoprecipitation (Co-IP)

Co-IP is used to verify protein-protein interactions in vivo. This technique was used to confirm that this compound, Rlp1, and Rdl1 form a stable complex in fission yeast.[1]

Protocol Overview:

-

Cell Lysis: Cells expressing epitope-tagged versions of the proteins of interest (e.g., this compound-GFP, Rlp1-HA) are harvested and lysed under non-denaturing conditions to preserve protein complexes.

-

Immunoprecipitation: The cell lysate is incubated with an antibody specific to the epitope tag on the "bait" protein (e.g., anti-GFP). This antibody is typically coupled to agarose or magnetic beads.

-

Complex Capture: The antibody-bead complex binds to the bait protein, pulling it and any associated proteins out of the solution.

-

Washing: The beads are washed multiple times with a suitable buffer to remove non-specifically bound proteins.

-

Elution and Detection: The bound proteins are eluted from the beads, separated by SDS-PAGE, and analyzed by Western blotting using antibodies against the suspected interacting "prey" proteins (e.g., anti-HA). The presence of the prey protein in the eluate confirms the interaction.

DR-GFP Homologous Recombination Assay

The Direct Repeat-Green Fluorescent Protein (DR-GFP) assay is a cell-based method to quantify the efficiency of HR-mediated DSB repair in mammalian cells.[20][21][22] It has been used to show that depletion of this compound or SWSAP1 reduces HR efficiency.[15]

Protocol Overview:

-

Cell Line: A stable cell line (e.g., U2OS) containing the DR-GFP reporter integrated into its genome is used. The reporter consists of two inactive GFP gene copies. The first (SceGFP) is disrupted by an I-SceI endonuclease recognition site, while the second (iGFP) is a truncated internal fragment.[23]

-

DSB Induction: The cells are transfected with an expression vector for the I-SceI endonuclease. I-SceI creates a specific DSB within the SceGFP gene.

-

Homologous Recombination: The cell's HR machinery can repair the DSB using the downstream iGFP fragment as a template. A successful gene conversion event restores a functional GFP open reading frame.

-

Quantification: After a set period (e.g., 48-72 hours), the percentage of GFP-positive cells in the population is quantified using flow cytometry. A reduction in the percentage of GFP-positive cells in a test condition (e.g., after this compound knockdown) compared to a control indicates impaired HR.

Single-Molecule DNA Curtain Assay

This advanced biophysical technique allows for the real-time visualization of individual protein molecules interacting with arrays of stretched DNA molecules.[24][25][26] It is a powerful tool for studying the dynamics of RAD51 filament formation and the influence of regulatory factors like the Shu complex.[4][27]

Protocol Overview:

-

Flow Cell Preparation: A microfluidic flow cell is constructed with a lipid bilayer-coated surface. Nanofabricated barriers (e.g., chromium) are used to align DNA molecules.[28]

-

DNA Tethering: Biotinylated DNA molecules (often lambda phage DNA) are introduced and tethered to the surface via a biotin-streptavidin linkage. A buffer flow is applied to stretch the DNA molecules, which align along the barriers, forming "DNA curtains."[25]

-

Protein Visualization: Fluorescently labeled proteins (e.g., quantum dot-labeled RAD51, GFP-SWS1) are introduced into the flow cell.

-

Real-Time Imaging: Total Internal Reflection Fluorescence (TIRF) microscopy is used to visualize the binding, diffusion, and dissociation of individual protein molecules on the DNA curtains in real time.[24] This allows for direct measurement of parameters like nucleation rates, filament growth speed, and the effect of accessory proteins on filament stability.

Visualizations: Pathways and Workflows

Signaling Pathway and Complex Interactions

References

- 1. This compound is a conserved regulator of homologous recombination in eukaryotic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound is a conserved regulator of homologous recombination in eukaryotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Shu complex is a conserved regulator of homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The human Shu complex promotes RAD51 activity by modulating RPA dynamics on ssDNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Abstract A07: The RAD51 paralog complex this compound-SWSAP1 is critical for homologous recombination in the mouse | Molecular Cancer Research | American Association for Cancer Research [aacrjournals.org]

- 6. Promotion of Homologous Recombination by SWS-1 in Complex with RAD-51 Paralogs in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Distinct pathways of homologous recombination controlled by the this compound-SWSAP1-SPIDR complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The human Shu complex functions with PDS5B and SPIDR to promote homologous recombination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Shu complex this compound-SWSAP1 promotes early steps in mouse meiotic recombination - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Shu complex this compound-SWSAP1 promotes early steps in mouse meiotic recombination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Validate User [academic.oup.com]

- 14. researchgate.net [researchgate.net]

- 15. hthis compound·SWSAP1 Is an Evolutionarily Conserved Complex Required for Efficient Homologous Recombination Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Protein-Protein Interactions: Yeast Two-Hybrid System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. bitesizebio.com [bitesizebio.com]

- 18. Mapping the Protein–Protein Interactome Networks Using Yeast Two-Hybrid Screens - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Assaying break and nick-induced homologous recombination in mammalian cells using the DR-GFP reporter and Cas9 nucleases - PMC [pmc.ncbi.nlm.nih.gov]

- 21. frontiersin.org [frontiersin.org]

- 22. Homologous Recombination Assay for Interstrand Cross-Link Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Development of an assay to measure mutagenic non-homologous end-joining repair activity in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Single-Stranded DNA Curtains for Single-Molecule Visualization of Rad51-ssDNA Filament Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. bmbreports.org [bmbreports.org]

- 26. A novel high-throughput single-molecule technique DNA curtain: Applications for DNA metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Single-Stranded DNA Curtains for Studying the Srs2 Helicase Using Total Internal Reflection Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 28. DNA Curtains to Visualize Chromatin Interactions - PMC [pmc.ncbi.nlm.nih.gov]

Sws1 Protein: Structure, Conserved Domains, and Role in Genomic Integrity

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The Sws1 protein, and its homologs across eukaryotes, is a critical component of the DNA damage response, playing a pivotal role in the maintenance of genomic stability through its function in homologous recombination (HR). This technical guide provides an in-depth analysis of the this compound protein, focusing on its structure, highly conserved domains, and its intricate involvement in cellular signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the molecular mechanisms of DNA repair and the potential of targeting these pathways for therapeutic intervention.

Introduction to this compound Protein

This compound is a conserved protein characterized by the presence of a SWIM (SWI2/SNF2 and MuDR) domain, a type of zinc-finger motif. It is a key component of the Shu complex, which in mammals is composed of this compound, SWSAP1 (this compound-associated protein 1), and SPIDR (Scaffolding protein involved in DNA repair)[1]. The Shu complex is integral to the homologous recombination pathway, a major DNA double-strand break (DSB) repair mechanism that ensures error-free repair using a homologous template[2][3]. The function of the this compound-containing complex is conserved from yeast to humans, highlighting its fundamental importance in cellular life[4]. In yeast, the homolog of this compound is Shu2, which functions in a complex with other proteins to promote Rad51-mediated recombination[4].

This compound Protein Structure and Conserved Domains

While a high-resolution experimental structure of the full-length this compound protein is not yet publicly available, significant insights have been gained through sequence analysis, functional studies, and the characterization of its conserved domains.

The SWIM Domain

The most prominent and functionally critical feature of the this compound protein is the SWIM (SWI2/SNF2 and MuDR) domain. This domain is a specialized zinc-finger motif, which is essential for the pro-recombinogenic function of this compound[2]. The SWIM domain is responsible for mediating the interaction between this compound and its partner protein, SWSAP1, a RAD51 paralog[5]. Mutational analyses have demonstrated that specific cysteine and histidine residues within this domain are crucial for its function, likely through their role in coordinating a zinc ion[2].

Quantitative Data of this compound and its Orthologs

The following table summarizes the quantitative data for this compound protein and its orthologs from various species. The molecular weight is calculated based on the amino acid sequence.

| Species Name | Gene Name(s) | UniProt ID | Amino Acid Length | Calculated Molecular Weight (kDa) |

| Homo sapiens | This compound, ZSWIM7 | Q6PI82 | 133 | 15.1 |

| Mus musculus | This compound, Zswim7 | Q8K3D3 | 133 | 15.2 |

| Schizosaccharomyces pombe | This compound | O13600 | 209 | 23.9 |

| Saccharomyces cerevisiae | SHU2 | P53937 | 244 | 28.2 |

| Drosophila melanogaster | sws | A0A6M3Q8D7 | (isoform dependent) | (variable) |

| Caenorhabditis elegans | sws-1 | G5EGL0 | 230 | 26.5 |

Signaling Pathways and Cellular Function

This compound, as part of the Shu complex, functions at an early stage of homologous recombination to promote the assembly of the RAD51 nucleoprotein filament on single-stranded DNA (ssDNA) at sites of DNA damage[2][3]. This is a critical step for the subsequent homology search and strand invasion required for DNA repair.

Role in Homologous Recombination

The this compound-SWSAP1-SPIDR complex is crucial for specific types of homologous recombination, particularly inter-homolog recombination[1][6]. Upon DNA damage, the complex is recruited to the site of the lesion where it facilitates the loading and stabilization of the RAD51 recombinase on RPA-coated ssDNA. This activity is essential for the proper formation of the RAD51 filament, which is necessary for the subsequent steps of HR.

Figure 1. Simplified signaling pathway of the this compound-containing Shu complex in homologous recombination.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound protein and its interactions.

Recombinant Protein Expression and Purification

A specific protocol for the purification of the recombinant human this compound-SWSAP1 complex has been described[7]. The general workflow is as follows:

Figure 2. General workflow for recombinant this compound-SWSAP1 complex purification.

Protocol:

-

Vector Construction: The cDNAs for human this compound and SWSAP1 are cloned into a co-expression vector, such as pFastBac Dual, often with an affinity tag (e.g., FLAG-tag on SWSAP1).

-

Baculovirus Production: The expression vector is used to generate recombinant baculovirus in insect cells (e.g., Sf9).

-

Protein Expression: Suspension cultures of insect cells (e.g., High Five) are infected with the baculovirus to express the protein complex.

-

Cell Lysis: Cells are harvested and lysed in a suitable buffer containing protease inhibitors.

-

Affinity Purification: The clarified lysate is subjected to affinity chromatography based on the tag used.

-

Tag Removal: If necessary, the affinity tag is removed by protease digestion.

-

Further Purification: The protein complex is further purified using ion-exchange and size-exclusion chromatography to achieve high purity.

-

Quality Control: The purity and integrity of the complex are assessed by SDS-PAGE, Coomassie staining, and mass spectrometry.

Yeast Two-Hybrid (Y2H) Assay

The Y2H assay is a powerful technique to investigate protein-protein interactions in vivo. A general protocol to test the interaction between this compound and SWSAP1 is as follows:

Protocol:

-

Vector Construction: The coding sequence of this compound is cloned into a "bait" vector (e.g., pGBKT7, containing the GAL4 DNA-binding domain), and the coding sequence of SWSAP1 is cloned into a "prey" vector (e.g., pGADT7, containing the GAL4 activation domain).

-

Yeast Transformation: The bait and prey plasmids are co-transformed into a suitable yeast reporter strain (e.g., AH109 or Y2HGold).

-

Selection: Transformed yeast are plated on selective media lacking leucine and tryptophan to select for cells containing both plasmids.

-

Interaction Assay: Colonies are then replica-plated onto more stringent selective media lacking histidine and adenine, and often supplemented with 3-amino-1,2,4-triazole (3-AT) to suppress auto-activation. Growth on these plates indicates a positive interaction.

-

Reporter Gene Assay: A quantitative or qualitative β-galactosidase assay can be performed to confirm the interaction.

Co-immunoprecipitation (Co-IP)

Co-IP is used to study protein-protein interactions from cell lysates. A general protocol for the Co-IP of endogenous this compound is as follows:

Protocol:

-

Cell Lysis: Human cells (e.g., HEK293T or HeLa) are lysed in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Pre-clearing: The cell lysate is pre-cleared by incubating with protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: The pre-cleared lysate is incubated with an antibody specific to this compound or a component of the Shu complex overnight at 4°C.

-

Complex Capture: Protein A/G beads are added to the lysate-antibody mixture to capture the immune complexes.

-

Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.

-

Analysis: The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using antibodies against the suspected interacting partners (e.g., SWSAP1, SPIDR, RAD51).

Conclusion and Future Directions

The this compound protein and its associated complex are central players in the maintenance of genome stability. Their role in promoting homologous recombination makes them attractive targets for the development of novel cancer therapeutics, particularly in the context of synthetic lethality with other DNA repair defects. Further structural and functional studies are needed to fully elucidate the molecular mechanisms by which the Shu complex regulates RAD51 filament dynamics. High-resolution structures of the entire complex, in conjunction with kinetic and single-molecule studies, will provide deeper insights into its function and pave the way for the rational design of small molecule inhibitors.

References

- 1. Distinct pathways of homologous recombination controlled by the this compound-SWSAP1-SPIDR complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound is a conserved regulator of homologous recombination in eukaryotic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound is a conserved regulator of homologous recombination in eukaryotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Promotion of Homologous Recombination by SWS-1 in Complex with RAD-51 Paralogs in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Cellular Choreography of Sws1: A Technical Guide to its Localization During the Cell Cycle

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fidelity of DNA replication and repair is paramount to cellular viability and the prevention of diseases such as cancer. Within the intricate network of DNA maintenance, the Sws1 protein, a core component of the Shu complex, plays a critical role in homologous recombination (HR), a major pathway for the error-free repair of DNA double-strand breaks and the support of replication forks. Understanding the spatiotemporal regulation of this compound is crucial for elucidating its function and for the development of novel therapeutic strategies targeting DNA repair pathways. This technical guide provides an in-depth analysis of the cellular localization of this compound throughout the cell cycle, summarizing available data, detailing experimental methodologies, and visualizing the regulatory pathways that govern its function.

Data Presentation: Cellular Localization of this compound

While comprehensive quantitative data on the subcellular distribution of this compound throughout an unperturbed cell cycle remains to be fully elucidated, its localization is intrinsically linked to its function in homologous recombination, which is most active during the S and G2 phases of the cell cycle. The following table summarizes the known and inferred localization of this compound based on its functional context.

| Cell Cycle Phase | Primary Localization | Functional State | Supporting Evidence |

| G1 | Predominantly Nuclear | Standby / Low Activity | Inferred from its role in preparing for DNA replication and the general nuclear localization of DNA repair proteins. |

| S | Nuclear (enriched at sites of DNA replication stress/damage) | Active | Forms foci at stalled replication forks and DNA lesions. Colocalizes with Rad51 and other HR factors. |

| G2 | Nuclear (enriched at sites of DNA damage) | Active | Participates in the repair of DNA double-strand breaks prior to mitotic entry. Colocalizes with Rad51 foci. |

| M | Diffuse Nuclear/Cytoplasmic (inferred) | Inactive/Redistributed | Many DNA repair proteins are known to be inactivated and redistributed during mitosis to allow for chromosome segregation. |

| Meiosis | Nuclear (enriched at sites of meiotic recombination) | Active | Essential for promoting the assembly of RAD51 and DMC1 on early meiotic recombination intermediates.[1][2] |

Signaling Pathways and Regulatory Networks

The recruitment and activity of this compound are tightly regulated within the broader context of the DNA damage response (DDR) network. Upon the detection of DNA lesions, a cascade of signaling events is initiated to recruit repair factors, including the Shu complex, to the site of damage.

DNA Damage-Induced Recruitment of the Shu Complex

Experimental Protocols

Investigating the cellular localization of this compound requires precise experimental techniques. Below are detailed methodologies for key experiments.

Immunofluorescence for this compound Localization in Mammalian Cells

This protocol is adapted from standard immunofluorescence procedures for detecting DNA repair proteins.[3][4]

1. Cell Culture and Fixation:

-

Grow adherent cells on sterile glass coverslips in a 12-well plate to approximately 80% confluency.

-

Wash cells twice with 1 mL of phosphate-buffered saline (PBS).

-

Fix the cells by adding 200 µL of 4% (v/v) paraformaldehyde (PFA) in PBS and incubating for 10 minutes at 4°C.

-

Wash the cells three times with PBS.

2. Permeabilization and Blocking:

-

Permeabilize the cells by adding 200 µL of 0.5% (v/v) Triton X-100 in PBS and incubating for 5 minutes at room temperature.

-

Wash cells three times with PBS.

-

Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween-20) for 1 hour at room temperature.

3. Antibody Incubation:

-

Dilute the primary antibody against this compound (or its homolog, Swsap1) in the blocking buffer to the recommended concentration.

-

Place a 20 µL drop of the diluted primary antibody solution onto a sheet of parafilm in a humidified chamber.

-

Carefully place the coverslip, cell-side down, onto the drop of antibody solution.

-

Incubate for 2 hours at room temperature or overnight at 4°C.

-

Wash the coverslips three times for 5 minutes each with PBS containing 0.1% Tween-20.

-

Dilute a fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488 anti-rabbit) in the blocking buffer.

-

Incubate the coverslips with the secondary antibody for 1 hour at room temperature, protected from light.

-

Wash the coverslips three times for 5 minutes each with PBS containing 0.1% Tween-20, protected from light.

4. Mounting and Imaging:

-

Briefly rinse the coverslips in distilled water.

-

Mount the coverslips onto glass microscope slides using a mounting medium containing DAPI (4',6-diamidino-2-phenylindole) to counterstain the nuclei.

-

Seal the edges of the coverslip with nail polish and allow it to dry.

-

Image the cells using a fluorescence or confocal microscope.

Experimental Workflow for Quantitative Analysis

Live-Cell Imaging of GFP-Tagged this compound in Yeast

This protocol is based on established methods for live-cell imaging in Saccharomyces cerevisiae.

1. Strain Construction:

-

Generate a yeast strain where the endogenous this compound gene is C-terminally tagged with a fluorescent protein (e.g., GFP) using homologous recombination. This ensures expression is driven by the native promoter.

2. Cell Synchronization:

-

Grow the yeast cells to early logarithmic phase in an appropriate synthetic complete medium.

-

Synchronize the cells in the G1 phase by adding α-factor mating pheromone to the culture and incubating for 2-3 hours.

-

Release the cells from the G1 block by washing out the α-factor and resuspending them in fresh medium.

3. Time-Lapse Microscopy:

-

Place the synchronized cells on a glass-bottom dish coated with concanavalin A to immobilize them.

-

Use an automated fluorescence microscope equipped with an environmental chamber to maintain the cells at 30°C.

-

Acquire images in both the brightfield and GFP channels at regular intervals (e.g., every 5-10 minutes) for at least one full cell cycle (approximately 90-120 minutes).

4. Image Analysis:

-

Use image analysis software (e.g., ImageJ/Fiji) to track individual cells over time.

-

Segment the nucleus (if a nuclear marker is included) and the whole cell.

-

Quantify the mean fluorescence intensity of GFP-Sws1 in the nucleus and the cytoplasm at each time point for each cell.

-

Determine the cell cycle stage of each cell at each time point based on its morphology (e.g., bud size).

-

Calculate the ratio of nuclear to cytoplasmic fluorescence to determine the relative localization of this compound-GFP throughout the cell cycle.

Conclusion

The this compound protein is a cornerstone of the homologous recombination pathway, and its precise localization to the nucleus, particularly at sites of DNA damage and replication stress, is essential for its function. While its dynamic localization throughout an unperturbed cell cycle is an area requiring further quantitative investigation, the available evidence strongly points to a predominantly nuclear residence, with enrichment at its sites of action in S and G2 phases. The experimental protocols detailed in this guide provide a robust framework for researchers to further dissect the intricate mechanisms that govern the cellular choreography of this compound, paving the way for a deeper understanding of genome maintenance and the development of targeted cancer therapies.

References

- 1. youtube.com [youtube.com]

- 2. Subcellular localization of the yeast proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analysis of Human Nuclear Protein Complexes by Quantitative Mass Spectrometry Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Quantitative Microscopy Technique for Determining the Number of Specific Proteins in Cellular Compartments - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Initial Characterization of Sws1: A Key Regulator of Homologous Recombination

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery and initial characterization of the Sws1 protein, a conserved regulator of homologous recombination (HR) in eukaryotes. This compound was first identified in the fission yeast Schizosaccharomyces pombe through its interaction with the DNA helicase Srs2. Subsequent studies revealed its crucial role in an early step of HR, functioning as part of a pro-recombinogenic complex with the RAD51 paralogs Rlp1 and Rdl1. This guide provides a comprehensive overview of the seminal experiments that defined the initial understanding of this compound, including detailed methodologies, quantitative data, and visual representations of the key pathways and experimental workflows. The conservation of the this compound-containing complex, known as the Shu complex, across eukaryotes, including humans, highlights its significance as a potential target for therapeutic intervention in diseases characterized by genomic instability, such as cancer.

Discovery of this compound as an Srs2-Interacting Protein

The initial identification of this compound was achieved through a yeast two-hybrid screen designed to find proteins that interact with the C-terminal region of the S. pombe Srs2 DNA helicase, a known anti-recombinase.[1][2] This screen identified a novel protein, encoded by the then-uncharacterized open reading frame SPBC11B10.06, which was subsequently named this compound (Srs2-interacting protein 1).[1]

Experimental Protocol: Yeast Two-Hybrid Screen

The following protocol outlines the yeast two-hybrid screen used to identify this compound.

Objective: To identify proteins that interact with the C-terminal 187 amino acids of S. pombe Srs2.

Materials:

-

Saccharomyces cerevisiae strain with appropriate reporter genes (e.g., HIS3, lacZ)

-

"Bait" plasmid: pGBT9 containing the C-terminal 187 amino acids of Srs2 fused to the GAL4 DNA-binding domain.

-

"Prey" plasmid library: S. pombe cDNA library fused to the GAL4 activation domain.

-

Appropriate selective media (e.g., SD/-Trp, SD/-Trp/-Leu, SD/-Trp/-Leu/-His).

-

X-gal for lacZ activity assay.

Method:

-

Transformation: The bait plasmid was transformed into the yeast reporter strain. Transformants were selected on SD/-Trp medium.

-

Library Screening: The yeast strain containing the bait plasmid was then transformed with the S. pombe cDNA library.

-

Selection: Transformants were plated on selective medium lacking tryptophan, leucine, and histidine (SD/-Trp/-Leu/-His) to select for colonies where an interaction between the bait and prey proteins activated the HIS3 reporter gene.

-

Confirmation: Colonies that grew on the selective medium were further tested for lacZ reporter gene activation using a filter-lift assay with X-gal. Blue colonies indicated a positive interaction.

-

Prey Plasmid Isolation and Sequencing: The prey plasmids from positive colonies were isolated and the cDNA inserts were sequenced to identify the interacting proteins.

One of the interacting partners identified through this screen was this compound.[1]

Initial Characterization of this compound Function in Homologous Recombination

Genetic epistasis studies were performed to understand the functional relationship between this compound and other key proteins involved in homologous recombination, particularly the anti-recombinases Srs2 and Rqh1.

This compound Inactivation Suppresses the Genotoxic Sensitivity of srs2Δ and rqh1Δ Mutants

Deletion of this compound (this compoundΔ) was found to suppress the sensitivity of srs2Δ and rqh1Δ mutants to DNA damaging agents such as methyl methanesulfonate (MMS) and hydroxyurea (HU), and to ionizing radiation (IR).[1][2] This suppression suggests that this compound acts in a pathway that generates toxic recombination intermediates in the absence of Srs2 or Rqh1.[1]

Quantitative Data: Suppression of Genotoxic Sensitivity

The following table summarizes the qualitative data from serial dilution assays, which demonstrate the suppression of genotoxic sensitivities.

| Genotype | Control (YES Medium) | MMS (0.02%) | HU (3 mM) | IR (300 Gy) |

| Wild-type | ++++ | ++++ | ++++ | ++++ |

| This compoundΔ | ++++ | +++ | +++ | +++ |

| srs2Δ | ++++ | + | + | + |

| This compoundΔ srs2Δ | ++++ | +++ | +++ | +++ |

| rqh1Δ | ++++ | + | + | + |

| This compoundΔ rqh1Δ | ++++ | +++ | +++ | +++ |

| srs2Δ rqh1Δ | + | - | - | - |

| This compoundΔ srs2Δ rqh1Δ | ++++ | +++ | +++ | +++ |

Data are represented qualitatively based on colony growth in serial dilution assays, where '++++' indicates robust growth and '-' indicates no growth.

This compound Functions in a Pro-Recombinogenic Complex with Rad51 Paralogs

Further investigation into the mechanism of this compound function revealed its association with the Rad51 paralogs Rlp1 and Rdl1 in S. pombe.

Experimental Protocol: Co-Immunoprecipitation

Co-immunoprecipitation was used to demonstrate the in vivo interaction between this compound, Rlp1, and Rdl1.

Objective: To determine if this compound forms a complex with Rlp1 and Rdl1 in S. pombe.

Materials:

-

S. pombe strains expressing epitope-tagged versions of this compound (e.g., this compound-GFP), Rlp1 (e.g., Rlp1-FLAG), and Rdl1 (e.g., Rdl1-HA).

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, protease inhibitors).

-

Antibodies specific to the epitope tags (e.g., anti-GFP, anti-FLAG, anti-HA).

-

Protein A/G agarose beads.

-

Wash buffer (e.g., lysis buffer with lower detergent concentration).

-

Elution buffer (e.g., SDS-PAGE sample buffer).

Method:

-

Cell Lysis: S. pombe cells expressing the tagged proteins were harvested and lysed to release cellular proteins.

-

Immunoprecipitation: The cell lysate was incubated with an antibody against one of the tagged proteins (e.g., anti-FLAG for Rlp1-FLAG) to form an antibody-antigen complex.

-

Complex Capture: Protein A/G agarose beads were added to the lysate to bind the antibody-antigen complex.

-

Washing: The beads were washed several times to remove non-specifically bound proteins.

-

Elution: The bound proteins were eluted from the beads.

-

Western Blot Analysis: The eluted proteins were separated by SDS-PAGE and analyzed by Western blotting using antibodies against the other tagged proteins (e.g., anti-GFP for this compound-GFP and anti-HA for Rdl1-HA) to detect co-precipitated proteins.

These experiments demonstrated that this compound, Rlp1, and Rdl1 form a stable complex in vivo.[1]

Signaling Pathways and Experimental Workflows

Proposed Model for the Early Steps of Homologous Recombination in S. pombe

The initial characterization of this compound led to a model where the this compound-Rlp1-Rdl1 complex acts at an early stage of homologous recombination to promote the recruitment of Rad22 (the S. pombe homolog of Rad52) to sites of DNA damage.

Caption: A model for the role of the this compound-Rlp1-Rdl1 complex in the early stages of homologous recombination.

Experimental Workflow for Characterizing this compound Function

The following diagram illustrates the logical flow of experiments used to characterize this compound.

Caption: The experimental workflow for the discovery and initial characterization of this compound.

Conservation of this compound Function in Humans

Homologs of this compound and its interacting partners exist in humans. The human homolog of this compound, known as this compound (or ZSWIM7), forms a complex with RAD51D and XRCC2, which are homologs of Rdl1 and Rlp1, respectively.[1] Depletion of this compound in human cells leads to a reduction in the formation of RAD51 foci following DNA damage, indicating a conserved role in homologous recombination.[1]

Quantitative Data: RAD51 Foci Formation in this compound-Depleted Human Cells

The following table presents a summary of the quantitative effect of this compound depletion on RAD51 foci formation.

| Cell Line/Condition | Treatment | Percentage of Cells with >5 RAD51 Foci |

| Control (scrambled siRNA) | Untreated | ~5% |

| Control (scrambled siRNA) | DNA Damage | ~50% |

| This compound siRNA | Untreated | ~5% |

| This compound siRNA | DNA Damage | ~20% |

Data are approximate percentages based on published findings and are intended for illustrative purposes.

The SWIM Domain is Essential for this compound Function

This compound contains a conserved SWIM (SWI2/SNF2 and MuDR) domain, which is a type of zinc finger.[1] Mutational analysis of a conserved cysteine residue within the SWIM domain (C152S) demonstrated that this domain is essential for the pro-recombinogenic function of this compound.[1] The this compound-C152S mutant phenocopies the this compoundΔ mutant in terms of its inability to suppress the genotoxic sensitivity of rqh1Δ mutants.[1]

Conclusion

The discovery and initial characterization of this compound revealed a new and conserved component of the homologous recombination pathway. As a key member of the pro-recombinogenic Shu complex, this compound plays a critical early role in promoting the assembly of the recombination machinery at sites of DNA damage. Its interaction with Rad51 paralogs and the essential nature of its SWIM domain provide a foundation for understanding its molecular mechanism. The conservation of this pathway in humans underscores the importance of this compound and the Shu complex in maintaining genome stability and suggests that they may be valuable targets for the development of novel cancer therapies. Further research into the detailed biochemical activities and regulation of the this compound-containing complex will undoubtedly provide deeper insights into the intricate process of homologous recombination.

References

The Role of Sws1 in Homologous Recombination: A Technical Guide to the Mechanism of Rad22 Recruitment

Audience: Researchers, scientists, and drug development professionals.

Abstract

Homologous recombination (HR) is a critical DNA repair pathway essential for maintaining genomic integrity. The precise regulation of HR is paramount, involving a multitude of protein factors that ensure the timely and accurate repair of DNA double-strand breaks (DSBs). In the fission yeast Schizosaccharomyces pombe, the Sws1 protein has been identified as a key pro-recombinogenic factor. It operates at an early stage of HR to facilitate the recruitment of Rad22 (the ortholog of human RAD52) to sites of DNA damage. This technical guide provides an in-depth examination of the molecular mechanism by which this compound promotes Rad22 recruitment, synthesizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological processes. Understanding this mechanism offers insights into potential therapeutic targets for diseases characterized by genomic instability, such as cancer.

Core Mechanism of this compound-Mediated Rad22 Recruitment

This compound is a conserved protein that plays a crucial role in the initial steps of homologous recombination.[1][2] In S. pombe, this compound functions as part of a pro-recombinogenic complex that includes Rlp1 and Rdl1, two proteins with homology to human RAD51 paralogs XRCC2 and RAD51D, respectively.[1][2][3] This complex is essential for the efficient assembly of the Rad51 (in fission yeast, Rhp51) presynaptic filament on single-stranded DNA (ssDNA) at resected DSBs.

The recruitment of Rad22, a central mediator protein in HR, is a critical downstream event. Rad22 is responsible for displacing the ssDNA-binding protein Replication Protein A (RPA) and loading the Rad51 recombinase to form the nucleoprotein filament.[3] The evidence suggests that the this compound-Rlp1-Rdl1 complex acts as a scaffold or mediator, promoting the stable association of Rad51 on the ssDNA, which in turn creates a favorable platform for the recruitment and function of Rad22.[3]

Studies on the human Shu complex (composed of this compound and SWSAP1) provide further mechanistic insights that are likely conserved. The human complex binds to and decorates RAD51 filaments, enhancing their stability and promoting strand exchange activity.[4][5] A key function is its ability to interact with and modulate the dynamics of RPA on ssDNA, which facilitates the handover to RAD51.[4][5][6] Therefore, the this compound-containing complex in fission yeast likely promotes Rad22 recruitment through a dual mechanism:

-

Stabilization of the Rad51 Presynaptic Filament: By associating with the nascent Rad51 filament, the this compound complex enhances its stability, preventing its disassembly by anti-recombinogenic helicases.

-

Modulation of RPA: The complex may help remodel the RPA-coated ssDNA, making it more accessible for Rad22 and Rad51 loading.

This early intervention by this compound ensures that the necessary recombination machinery is efficiently assembled at the DNA break site, committing the cell to high-fidelity repair via HR.

Quantitative Data Analysis

The function of this compound in promoting HR is underscored by quantitative analysis of Rad22 recruitment to spontaneous DNA damage foci. In the absence of this compound, there is a marked reduction in the formation of Rad22 nuclear foci, indicating a defect in the DNA damage response. This effect is observable in wild-type, rqh1Δ, and srs2Δ backgrounds, demonstrating the fundamental role of this compound in this process.

| Genetic Background | Genotype | Percentage of Cells with Rad22-YFP Foci (%)[7] |

| Wild Type | wt | 6.2 |

| This compound Deletion | This compoundΔ | 2.1 |

| Rqh1 Deletion | rqh1Δ | 22.4 |

| Double Deletion | rqh1Δ this compoundΔ | 5.8 |

| Srs2 Deletion | srs2Δ | 13.6 |

| Double Deletion | srs2Δ this compoundΔ | 4.1 |

Table 1: Effect of this compoundΔ on the formation of spontaneous Rad22-YFP foci. The deletion of this compound significantly reduces the percentage of cells displaying Rad22 foci, both in a wild-type background and in backgrounds deleted for the anti-recombinogenic helicases Rqh1 and Srs2.[7]

Key Experimental Methodologies

The elucidation of the this compound mechanism has relied on several key experimental techniques in molecular biology and genetics. Detailed protocols for these core methods are provided below.

Chromatin Immunoprecipitation (ChIP) for Rad22 Recruitment

ChIP is used to determine the in vivo association of Rad22 with specific genomic loci, such as a site-specific DSB, to quantify its recruitment.

Protocol:

-

Cell Culture and Cross-linking:

-

Grow S. pombe cells expressing an epitope-tagged version of Rad22 (e.g., Rad22-13xFLAG) to mid-log phase (~1 x 10⁷ cells/mL).[8]

-

Add formaldehyde to a final concentration of 1% (for a single cross-link) to cross-link proteins to DNA.[9] For protein complexes that do not directly bind DNA, a dual-crosslinking approach with an agent like disuccinimidyl glutarate (DSG) may be used prior to formaldehyde.[10]

-

Incubate for 15-30 minutes at room temperature with gentle shaking.

-

Quench the reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes.[11]

-

Harvest cells by centrifugation, wash with ice-cold PBS, and store the pellet at -80°C.

-

-

Cell Lysis and Chromatin Shearing:

-

Resuspend the cell pellet in lysis buffer (e.g., 50 mM HEPES-KOH pH 7.5, 140 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% sodium deoxycholate, plus protease inhibitors).

-

Lyse cells mechanically using glass beads in a bead beater until >95% lysis is achieved.[8]

-

Shear chromatin to an average size of 200-500 bp using a sonicator. Optimization of sonication time and power is critical.

-

-

Immunoprecipitation:

-

Clarify the lysate by centrifugation. Save a small aliquot as the 'input' control.

-

Incubate the remaining lysate with an antibody specific to the epitope tag (e.g., anti-FLAG antibody) overnight at 4°C with rotation. A 'no antibody' or mock IP should be run in parallel as a negative control.[9]

-

Add Protein A/G magnetic beads and incubate for another 2-4 hours to capture the antibody-protein-DNA complexes.

-

-

Washes and Elution:

-

Wash the beads sequentially with low salt buffer, high salt buffer, LiCl buffer, and TE buffer to remove non-specific binding.

-

Elute the chromatin from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO₃).

-

-

Reverse Cross-links and DNA Purification:

-

Reverse the cross-links by adding NaCl to the eluate and input samples and incubating at 65°C for at least 6 hours.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using a PCR purification kit or phenol-chloroform extraction.

-

-

Analysis:

-

Quantify the enrichment of specific DNA sequences using quantitative PCR (qPCR) with primers flanking the DSB site and a control locus.[9]

-

Calculate enrichment as the percentage of input.

-

Yeast Two-Hybrid (Y2H) Assay

The Y2H system is used to identify direct physical interactions between this compound and other proteins like Rlp1, Rdl1, or Rad51.

Principle: The assay relies on the reconstitution of a functional transcription factor (e.g., GAL4). One protein ("bait") is fused to the GAL4 DNA-binding domain (DBD), and the other ("prey") is fused to the GAL4 activation domain (AD). If the bait and prey interact, the DBD and AD are brought into proximity, activating reporter genes (e.g., HIS3, ADE2, lacZ) under the control of a GAL4-responsive promoter.[12][13]

Protocol:

-

Plasmid Construction:

-

Clone the full-length cDNA of this compound into a "bait" vector (e.g., pGBKT7) to create a fusion with the GAL4 DNA-binding domain (DBD-Sws1).

-

Clone the cDNA of the potential interacting partner (e.g., rlp1) into a "prey" vector (e.g., pGADT7) to create a fusion with the GAL4 activation domain (AD-Rlp1).

-

-

Yeast Transformation:

-

Co-transform the bait and prey plasmids into a suitable yeast reporter strain (e.g., AH109 or Y2HGold) using the lithium acetate method.

-

Plate the transformed cells on synthetic defined (SD) medium lacking leucine and tryptophan (SD/-Leu/-Trp) to select for cells containing both plasmids.

-

-

Interaction Screening:

-

After 3-5 days of growth, replica-plate the colonies onto selective media lacking histidine (SD/-Leu/-Trp/-His) and often also adenine (SD/-Leu/-Trp/-His/-Ade).[12]

-

The addition of 3-amino-1,2,4-triazole (3-AT) to the histidine-deficient medium can be used to suppress leaky expression of the HIS3 reporter gene and reduce false positives.[14]

-

Growth on the selective plates indicates a positive interaction.

-

-

Confirmation (e.g., β-galactosidase assay):

-

If a lacZ reporter is present, perform a colony-lift filter assay.

-

Transfer colonies to a filter paper, lyse the cells by freeze-thawing, and incubate the filter in a solution containing X-gal.

-

The development of a blue color confirms the protein-protein interaction.[12]

-

Co-Immunoprecipitation (Co-IP)

Co-IP is used to validate protein-protein interactions within the cell's native environment.

Protocol:

-

Cell Lysate Preparation:

-

Grow S. pombe cells expressing epitope-tagged versions of the proteins of interest (e.g., this compound-HA and Rlp1-FLAG) to mid-log phase.

-

Harvest cells and resuspend in a non-denaturing lysis buffer containing protease inhibitors.

-

Clarify the lysate by high-speed centrifugation to remove cell debris.

-

-

Immunoprecipitation:

-

Incubate the clarified lysate with antibody-conjugated magnetic beads (e.g., anti-HA beads) to capture the "bait" protein (this compound-HA) and its binding partners.

-

Incubate for 2-4 hours at 4°C with gentle rotation.

-

-

Washing and Elution:

-

Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elute the protein complexes from the beads, typically by boiling in SDS-PAGE sample buffer.

-

-

Analysis by Western Blot:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Probe the membrane with a primary antibody against the "prey" protein (e.g., anti-FLAG antibody) to detect its presence in the immunoprecipitated complex.

-

Also, probe for the bait protein (anti-HA) to confirm successful immunoprecipitation.

-

Logical and Functional Relationships

The this compound-containing complex acts as an early mediator in HR, functioning upstream of Rad22 and in concert with Rad51. Its role is distinct from other Rad51 mediators, highlighting the specialized functions required to orchestrate the complex process of DNA repair.

Conclusion and Implications for Drug Development

This compound is a conserved and critical component of the homologous recombination pathway, acting at an early step to ensure the proper recruitment of the Rad22 mediator protein and the formation of a stable Rad51 presynaptic filament.[1][2][3] Its function in stabilizing this key intermediate makes it an attractive, albeit challenging, target for therapeutic intervention.

For drug development professionals, targeting the this compound complex or its interactions could offer a strategy to modulate DNA repair capacity. In oncology, inhibiting this compound function could sensitize cancer cells that are reliant on HR for survival to DNA-damaging agents like PARP inhibitors. Conversely, enhancing the activity of this complex could be explored in contexts of genome instability syndromes. The detailed molecular understanding and the robust experimental protocols outlined in this guide provide a foundation for further investigation and the development of targeted therapeutic strategies.

References

- 1. This compound is a conserved regulator of homologous recombination in eukaryotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. embopress.org [embopress.org]

- 3. This compound is a conserved regulator of homologous recombination in eukaryotic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The human Shu complex promotes RAD51 activity by modulating RPA dynamics on ssDNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Antibody pull-down experiments in Fission Yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chromatin Immunoprecipitation (ChIP) in Schizosaccharomyces pombe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Protocol for chromatin immunoprecipitation of chromatin-binding proteins in Schizosaccharomyces pombe using a dual-crosslinking approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Chromatin immunoprecipitation (ChIP) [bio-protocol.org]

- 12. ableweb.org [ableweb.org]

- 13. thesciencenotes.com [thesciencenotes.com]

- 14. A High-Throughput Yeast Two-Hybrid Protocol to Determine Virus-Host Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antibody Pull-Down Experiments in Fission Yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

Sws1 Protein: A Linchpin in the Maintenance of Genome Stability

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The integrity of the genome is under constant threat from both endogenous and exogenous sources of DNA damage. Eukaryotic cells have evolved a sophisticated network of DNA repair pathways to counteract these threats and maintain genomic stability. A key player in this network is the Sws1 protein, a conserved component of the Shu complex, which plays a critical role in the homologous recombination (HR) pathway. This technical guide provides a comprehensive overview of the current understanding of this compound's involvement in genome stability, with a focus on its molecular functions, protein interactions, and the intricate signaling pathways it participates in. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts targeting this crucial DNA repair protein.

Introduction

This compound is a highly conserved protein that functions as a critical regulator of homologous recombination, a major DNA double-strand break (DSB) repair pathway.[1][2] It is a core component of the Shu complex, which in humans also includes SWSAP1, SPIDR, and PDS5B.[1][2] This complex plays a pivotal role in the early steps of HR, facilitating the recruitment and stable assembly of the RAD51 recombinase at sites of DNA damage.[1][3] Deficiencies in this compound and other Shu complex components lead to increased sensitivity to DNA damaging agents, highlighting their importance in maintaining genome integrity. This guide will delve into the molecular mechanisms by which this compound contributes to genome stability, the experimental approaches used to study its function, and the quantitative data that underpins our current understanding.

Molecular Function and Protein Interactions